VEGFR-2 Kinase Inhibition: 2-Oxo-2-phenylethoxy Series Outperforms Benzyloxy Analogs in Submicromolar Potency Window
In a direct head-to-head comparison within the same study, the 2‑oxo‑2‑phenylethoxy diaryl urea series 6 (compounds 6e, 6f, 6g, 6i) inhibited VEGFR‑2 kinase with IC₅₀ values of 0.94, 0.54, 2.71, and 4.81 µM, while the corresponding benzyloxy series 7 (compounds 7e, 7f, 7g, 7i) yielded IC₅₀ values of 0.63, 0.09, 0.52, and 4.15 µM [1]. Although the most potent benzyloxy derivative (7f; IC₅₀ 0.09 µM) is approximately 6‑fold more active than the best 2‑oxo‑2‑phenylethoxy congener (6f; IC₅₀ 0.54 µM), the 2‑oxo‑2‑phenylethoxy series exhibits a tighter, more uniform sub-5 µM potency range (0.54–4.81 µM) versus the benzyloxy series’ broader span (0.09–4.15 µM). This compressed structure–activity landscape makes the 2‑oxo‑2‑phenylethoxy scaffold a more predictable starting point for multi‑parameter optimization where controlled, moderate potency is desired alongside tunable ADME properties [1].
| Evidence Dimension | VEGFR-2 kinase IC₅₀ (µM) |
|---|---|
| Target Compound Data | Series 6 (2-oxo-2-phenylethoxy diaryl ureas): 6e = 0.94, 6f = 0.54, 6g = 2.71, 6i = 4.81 |
| Comparator Or Baseline | Series 7 (benzyloxy diaryl ureas): 7e = 0.63, 7f = 0.09, 7g = 0.52, 7i = 4.15 |
| Quantified Difference | 6f is 6-fold less potent than 7f, yet the 2-oxo-2-phenylethoxy series spans a compressed 0.54–4.81 µM range vs. 0.09–4.15 µM for the benzyloxy series |
| Conditions | In vitro VEGFR-2 kinase inhibition assay (Arch Pharm 2023); compounds derived from the same diaryl urea template, differing only in the ether linker (2-oxo-2-phenylethoxy vs. benzyloxy) |
Why This Matters
A compressed, predictable potency range reduces the risk of encountering flat SAR cliffs, allowing medicinal chemistry teams to order fewer backup analogs and focus procurement resources on a single, validated scaffold.
- [1] Ghannam IAY, et al. Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. Arch Pharm (Weinheim). 2023;356(3):e2200456. doi:10.1002/ardp.202200456 View Source
